molecular formula C15H21N B14865905 (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanamine

(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanamine

Cat. No.: B14865905
M. Wt: 215.33 g/mol
InChI Key: BXSKGLSLLXLVRP-UHFFFAOYSA-N
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Description

(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanamine is a chemical compound with the molecular formula C14H19N. It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the p-tolyl group (a benzene ring substituted with a methyl group) adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanamine typically involves the formation of the spirocyclic core followed by the introduction of the p-tolyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. This is followed by functional group transformations to introduce the p-tolyl and methanamine groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The methanamine group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving spirocyclic structures and their biological activities.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The p-tolyl group can enhance its binding affinity through hydrophobic interactions, while the methanamine group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2-(pyridin-2-yl)spiro[3.3]heptan-2-yl)methanamine: Similar spirocyclic structure but with a pyridine ring instead of a p-tolyl group.

    (2-(fluoromethyl)spiro[3.3]heptan-2-yl)methanamine: Contains a fluoromethyl group instead of a p-tolyl group.

Uniqueness

(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanamine is unique due to the presence of the p-tolyl group, which imparts distinct chemical properties and potential biological activities. Its spirocyclic structure also contributes to its uniqueness, making it a valuable compound in various research applications.

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

[2-(4-methylphenyl)spiro[3.3]heptan-2-yl]methanamine

InChI

InChI=1S/C15H21N/c1-12-3-5-13(6-4-12)15(11-16)9-14(10-15)7-2-8-14/h3-6H,2,7-11,16H2,1H3

InChI Key

BXSKGLSLLXLVRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC3(C2)CCC3)CN

Origin of Product

United States

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